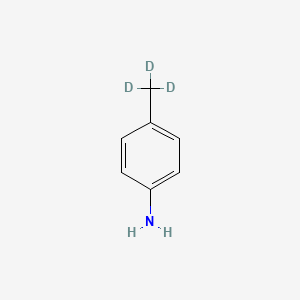

P-Toluidine-D3 (methyl-D3)

Description

Significance of Stable Isotope Labeling in Chemical and Biochemical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. studysmarter.co.ukcreative-proteomics.com Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This method is crucial for tracing the journey of molecules through biological systems or chemical reactions. studysmarter.co.ukcreative-proteomics.comsilantes.com By using labeled compounds, scientists can gain detailed insights into metabolic pathways, the mechanisms of drug action, and the environmental fate of chemicals. symeres.comsilantes.commusechem.com The non-radioactive nature of stable isotopes makes them safe for long-term studies. studysmarter.co.uk

Role of Deuterium in Isotopic Labeling Strategies

Deuterium (²H or D) is a stable isotope of hydrogen that contains one proton and one neutron. ulb.ac.be Its use in isotopic labeling is widespread due to its unique properties. symeres.com The increased mass of deuterium compared to protium (B1232500) (the most common isotope of hydrogen) can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving deuterium proceed at a different rate. symeres.commusechem.com This effect is a powerful tool for studying reaction mechanisms. symeres.com

Deuterium-labeled compounds are also used to:

Enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic properties. musechem.comacs.org

Serve as internal standards in mass spectrometry for precise quantification. musechem.com

Improve the resolution and quality of data in Nuclear Magnetic Resonance (NMR) spectroscopy studies of large biomolecules. unl.pt

Overview of Deuterated Aromatic Amines in Academic Research

Deuterated aromatic amines are a significant class of compounds in academic research, largely because the aromatic amine structural motif is present in many pharmaceuticals and biologically active molecules. nih.gov The development of methods for the selective deuteration of these compounds is an active area of research. researchgate.netnih.gov Studies on deuterated aromatic amines have provided important mechanistic insights into the metabolism of drugs and the potential toxicity of their metabolites. nih.gov For instance, research has focused on the hydrogen-deuterium exchange of aromatic amines using various deuterated reagents and catalysts. nih.govnih.govresearchgate.net

P-Toluidine-D3 (methyl-D3) as a Key Research Compound and Tracer

P-Toluidine-D3 (methyl-D3), with its deuterium-labeled methyl group, serves as a crucial tracer in various research applications. It is utilized to study the metabolic pathways of p-toluidine (B81030) and its derivatives. By tracking the deuterium label, researchers can identify metabolic products and understand how the compound is processed within a biological system. In chemical research, it is used to investigate reaction mechanisms and kinetics, where the deuterium labeling allows for more precise monitoring of reaction pathways.

Interactive Data Table: Properties of P-Toluidine-D3 (methyl-D3)

| Property | Value |

| Chemical Formula | C₇H₆D₃N |

| Unlabeled CAS Number | 106-49-0 lgcstandards.com |

| Isotope | Deuterium lgcstandards.com |

| InChI | 1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 lgcstandards.com |

| IUPAC Name | 4-(trideuteriomethyl)aniline lgcstandards.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of P Toluidine D3 Methyl D3

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated P-Toluidine (B81030)

NMR spectroscopy is a cornerstone technique for the analysis of deuterated compounds, offering insights into the precise location of isotopic labels and the effect of deuteration on the magnetic environment of neighboring nuclei.

Deuterium (B1214612) NMR (²H NMR) is instrumental in directly observing the deuterium nuclei, thereby confirming the position of the isotopic label. For p-toluidine-D3, where the three hydrogen atoms of the methyl group are replaced by deuterium, a distinct signal corresponding to the -CD₃ group is expected in the ²H NMR spectrum. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same functional group. sigmaaldrich.com Therefore, a signal in the ²H NMR spectrum around 1.9 ppm would confirm the deuteration of the methyl group. sigmaaldrich.com This technique is highly specific for deuterated sites and is a primary method for validating the successful incorporation of deuterium at the desired position.

Proton NMR (¹H NMR) spectroscopy provides complementary evidence for the deuteration of the methyl group. In the ¹H NMR spectrum of non-deuterated p-toluidine, the methyl protons (-CH₃) typically appear as a singlet around 2.13 ppm. rsc.org The deuteration of this group to -CD₃ results in the disappearance of this signal in the ¹H NMR spectrum, a key indicator of successful isotopic labeling. The aromatic protons on the benzene (B151609) ring, however, remain visible, with signals typically observed between 6.5 and 7.2 ppm, confirming the integrity of the aromatic structure.

Deuteration simplifies the ¹H NMR spectrum by removing signals from the labeled sites, which can be particularly advantageous in complex molecules where signal overlap is an issue. libretexts.orgsavemyexams.com The absence of the methyl proton signal in the spectrum of p-toluidine-D3 is a direct consequence of the substitution of protons with deuterium atoms, which are not detected in ¹H NMR spectroscopy. savemyexams.comiastate.edu

Table 1: Comparison of ¹H NMR Data for p-Toluidine and p-Toluidine-D3 (methyl-D3)

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| p-Toluidine | -CH₃ | ~2.13 rsc.org | Singlet |

| Aromatic-H | ~6.48-6.83 rsc.org | Multiplet | |

| p-Toluidine-D3 (methyl-D3) | -CD₃ | Not observed | - |

| Aromatic-H | ~6.5-7.2 | Multiplet |

Table 2: Representative ¹³C NMR Chemical Shifts for Toluidine Isomers

| Carbon Position | p-Toluidine (δ, ppm) rsc.org | m-Toluidine (δ, ppm) chemicalbook.com | o-Toluidine (δ, ppm) chemicalbook.com |

| C-NH₂ | 146.54 | 146.5 | 144.8 |

| C-CH₃ | 124.35 | 139.1 | 126.8 |

| Aromatic CH | 129.69, 114.48 | 119.2, 115.6, 112.4 | 130.4, 122.1, 118.6, 115.1 |

| -CH₃ | 20.60 | 21.5 | 17.5 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the associated bonds.

Specifically, the C-H stretching vibrations of the methyl group in p-toluidine occur in the range of 2800-3000 cm⁻¹. cdnsciencepub.com Upon deuteration to a -CD₃ group, these C-H stretching bands are replaced by C-D stretching vibrations, which appear at a lower frequency, typically around 2100–2200 cm⁻¹. This significant shift is a direct consequence of the increased mass of deuterium compared to hydrogen and serves as a clear diagnostic marker for successful deuteration. The other characteristic bands for the aromatic ring and the amino group (-NH₂) remain largely unaffected, confirming the structural integrity of the rest of the molecule. ijseas.com

Table 3: Key IR Vibrational Frequencies for p-Toluidine and p-Toluidine-D3 (methyl-D3)

| Vibrational Mode | p-Toluidine (cm⁻¹) | p-Toluidine-D3 (methyl-D3) (cm⁻¹) |

| C-H stretch (methyl) | ~2800-3000 cdnsciencepub.com | Not observed |

| C-D stretch (methyl) | Not applicable | ~2100–2200 |

| N-H stretch | ~3300-3500 | ~3300-3500 |

| C=C stretch (aromatic) | ~1450-1600 | ~1450-1600 |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of p-toluidine-D3 and assessing its isotopic purity. The molecular weight of non-deuterated p-toluidine is 107.15 g/mol . nih.gov With the replacement of three hydrogen atoms (atomic mass ~1.008 amu) with three deuterium atoms (atomic mass ~2.014 amu), the molecular weight of p-toluidine-D3 increases to approximately 110.17 g/mol .

High-resolution mass spectrometry (HRMS) can detect the molecular ion peak at an m/z corresponding to the deuterated compound (e.g., [M+H]⁺ at m/z 111.12). Furthermore, by analyzing the isotopic distribution of the molecular ion peak, the level of deuteration can be quantified. almacgroup.comresearchgate.net For a high-purity sample of p-toluidine-D3, the peak corresponding to the D3-isotopologue should be the most abundant. The relative intensities of the peaks for D0, D1, and D2 species can be used to calculate the isotopic enrichment. cerilliant.com This technique provides a robust confirmation of both the molecular identity and the success of the isotopic labeling process.

Mechanistic Research Applications of P Toluidine D3 Methyl D3

Elucidation of Organic Reaction Mechanisms Using Deuterium (B1214612) Labeling

The substitution of hydrogen with its heavier isotope, deuterium, is a powerful technique in physical organic chemistry for elucidating reaction mechanisms. P-Toluidine-D3 (methyl-D3), in which the three hydrogen atoms of the methyl group are replaced by deuterium, serves as a crucial tracer in mechanistic studies. datapdf.com By monitoring the fate of the deuterium-labeled methyl group throughout a chemical transformation, researchers can gain precise insights into reaction pathways, bond-breaking and bond-forming steps, and the involvement of specific intermediates. datapdf.comprinceton.edu

Deuterium labeling with compounds like P-Toluidine-D3 is instrumental in distinguishing between proposed mechanistic pathways. For instance, in the development of photocatalytic systems, tracing the deuterium source is essential. A study on the N-methylation of amines utilized deuterated water (D₂O) and methanol (B129727) (CD₃OD) with p-toluidine (B81030) to synthesize N,N-(CD₃)₂ p-toluidine. cdnsciencepub.com The high deuterium incorporation observed helped confirm a reaction pathway involving the oxidation of methanol to a deuterated formaldehyde (B43269) equivalent, followed by aldehyde-amine condensation and subsequent reduction. cdnsciencepub.com

Furthermore, deuterium labeling experiments are critical for verifying proposed intermediates and the reversibility of reaction steps. In studies of palladium-catalyzed C-H activation reactions, deuterium labeling has been used to determine if the cleavage of C-H bonds is a reversible process. acs.org Similarly, p-toluidine has been employed as a redox mediator in visible light photoredox catalysis for thiol-ene reactions. acs.org Deuterium labeling studies in such systems can help confirm the role of the amine in catalyzing the oxidation of thiols to the key thiyl radical intermediate. acs.org The use of isotopically labeled compounds is also central to pharmacokinetic studies, where they help in assessing the metabolic fates of drug candidates. cdnsciencepub.com

Kinetic Isotope Effect (KIE) Studies with P-Toluidine-D3 (methyl-D3)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a fundamental tool for investigating reaction mechanisms, defined as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org The replacement of protium (B1232500) (¹H) with deuterium (²H) often results in the most significant KIEs because of the twofold mass difference, which substantially alters the zero-point vibrational energies of the corresponding bonds. wikipedia.orgbaranlab.org A C–H bond cleavage reaction is typically 6–10 times faster than the equivalent C–D bond cleavage. wikipedia.org

Kinetic isotope effects are categorized as primary or secondary. A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. numberanalytics.com These effects are typically large, with kH/kD values often ranging from 1 to around 7 for C-H bond cleavage. epfl.chnih.gov

A secondary KIE arises when the isotopic substitution is on a bond that is not being broken or formed in the rate-determining step. numberanalytics.com These effects are generally smaller than primary KIEs. princeton.edu They can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are often associated with changes in hybridization at a carbon atom adjacent to the reaction center (α-secondary KIE) or hyperconjugation effects (β-secondary KIE). wikipedia.orglibretexts.org For example, a change from sp³ to sp² hybridization typically results in a normal α-secondary KIE of about 1.1-1.2, while the reverse process gives an inverse effect of about 0.8-0.9. wikipedia.orgepfl.ch

While deuterium KIEs are powerful, studying the effects of heavier isotopes like ¹³C and ¹⁵N simultaneously provides a more complete picture of the transition state. acs.orgnih.gov This multi-isotope approach, often called heavy-atom isotope effects, allows for the probing of bond order changes at multiple reactive atoms. nih.gov

A comprehensive study on the Menschutkin reaction of N,N-dimethyl-p-toluidine with methyl iodide measured deuterium, carbon, and nitrogen KIEs. datapdf.com The results were compared with theoretical values calculated for different possible transition states. datapdf.com Similarly, kinetic isotope effects were determined for the E2 reactions of 2-phenylethyldimethylanilinium salts (structurally related to p-toluidine derivatives) with sodium ethoxide. cdnsciencepub.com The study investigated both the primary β-hydrogen isotope effect (kH/kD) and the nitrogen leaving group isotope effect (k¹⁴/k¹⁵). cdnsciencepub.com The nitrogen isotope effect was found to increase slightly with more electron-withdrawing substituents on the aniline (B41778) ring, suggesting a greater degree of C-N bond rupture in the transition state for better leaving groups. cdnsciencepub.com

The table below summarizes the multi-isotope KIEs observed in reactions involving p-toluidine derivatives.

Experimentally determined KIEs serve as a critical benchmark for theoretical calculations, allowing for the validation and refinement of computed transition state (TS) structures. wayne.edu The magnitude of a KIE is directly related to the changes in vibrational frequencies of the isotopically substituted bonds when moving from the reactant to the transition state. baranlab.org By comparing experimental KIEs with values calculated for various theoretical TS models, chemists can deduce the geometry of the actual transition state. datapdf.comwayne.edu

For the Menschutkin reaction of N,N-dimethyl-p-toluidine, semiempirical quantum mechanical calculations of deuterium, carbon, and nitrogen KIEs were performed for six different possible transition state structures. datapdf.com The theoretical values were then compared to the experimental data. While both the carbon and deuterium isotope effects were predicted to be maximal for a symmetrical transition state, the nitrogen isotope effect was predicted to decrease for later transition states. datapdf.com The close agreement between the experimental values and the calculations for a model with significant C-I bond breaking and C-N bond formation led to the proposal of a late transition state for this reaction. datapdf.com

In the study of E2 reactions of 2-phenylethyldimethylanilinium salts, the magnitude of the nitrogen isotope effect was used to infer the extent of C-N bond rupture in the transition state. cdnsciencepub.com The observation that the nitrogen KIE increased with better leaving groups (more electron-withdrawing substituents) indicated that the C-N bond was more extensively broken in the transition states for these reactions. cdnsciencepub.com Such studies demonstrate how a combination of experimental KIEs and theoretical analysis provides detailed insights into the bonding and structure of transient species that cannot be observed directly. datapdf.comresearchgate.net

Kinetic isotope effects are invaluable for identifying the rate-determining step (RDS) of a multi-step reaction. baranlab.org A significant primary KIE is strong evidence that the corresponding bond cleavage is part of the RDS. epfl.ch For example, in an enzyme-catalyzed reaction involving aspartate, a combination of ²H, ¹³C, and ¹⁵N isotope effects revealed that the collapse of a carbinolamine intermediate, rather than an initial deprotonation, was the rate-determining step. acs.orgnih.gov Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that the bond to the isotopic atom is not broken in the RDS. baranlab.org

Unusually large KIEs (e.g., kH/kD >> 7) at room temperature, along with a breakdown of certain theoretical predictions (like the Swain-Schaad relationship), can be indicative of quantum tunneling. princeton.edu Tunneling is a quantum mechanical phenomenon where a particle, such as a proton, passes through an energy barrier rather than over it. princeton.eduresearchgate.net This effect is most significant for light particles like hydrogen isotopes. u-szeged.hu A study utilizing deep-UV laser ionization mass spectroscopy reported a significant dehydrogenation product of N,N-dimethyl-p-toluidine (DMT). nih.gov First-principles calculations suggested that after the initial C-H bond cleavage on one methyl group, a hydrogen from the other methyl group interacts with the dehydrogenated carbon, forming a resonant structure stabilized by hydrogen atom quantum tunneling. nih.gov However, it is important to note that a large KIE does not automatically prove tunneling, as complex multi-step mechanisms can also lead to large and variable isotope effects. researchgate.net

Exploration of Steric Isotope Effects and Their Underlying Principles

Beyond the electronic effects that govern primary and secondary KIEs, isotopic substitution can also give rise to steric isotope effects. This phenomenon originates from the fact that a C-D bond is slightly shorter and has a smaller vibrational amplitude than a C-H bond. researchgate.net Consequently, a deuterated group like -CD₃ is effectively smaller and exerts less steric hindrance than its protium counterpart, -CH₃. iupac.org

While these steric differences are subtle, they can influence reaction rates, particularly in sterically congested systems. The physical basis for the effect is the difference in the van der Waals radii and polarizability of the deuterated versus non-deuterated isomers. researchgate.net Although often considered insignificant, these noncovalent interaction differences can lead to measurable KIEs. researchgate.net

For example, in reactions where the transition state is more sterically crowded than the ground state, replacing a -CH₃ group with a -CD₃ group can lead to a small rate acceleration (a normal KIE, kH/kD > 1) because the smaller -CD₃ group reduces the steric strain in the transition state. Conversely, if the transition state is less crowded than the ground state, an inverse steric isotope effect (kH/kD < 1) may be observed. While specific studies focusing solely on the steric isotope effect of P-Toluidine-D3 are not prominent, the principle is general for any reaction involving deuterated methyl groups where steric factors play a role in the rate-determining step. iupac.org Careful interpretation of small KIEs is therefore necessary, as they may arise from these subtle steric factors rather than the more commonly discussed electronic or hyperconjugative effects. researchgate.netiupac.org

P Toluidine D3 Methyl D3 in Metabolic and Biochemical Pathway Elucidation

Stable Isotope Tracing Applications in Biological Systems (Excluding Human Clinical Data)

Stable isotope tracing allows researchers to follow the journey of a molecule through various biochemical reactions within a biological system. researchgate.netfrontiersin.org By introducing a labeled compound like P-Toluidine-D3, scientists can track the incorporation of the deuterium (B1214612) label into downstream metabolites, providing invaluable insights into the metabolic network.

Mapping and Characterization of Biochemical Pathways

P-Toluidine-D3 is an effective tracer for mapping the metabolic pathways of p-toluidine (B81030). The primary metabolic routes for p-toluidine in mammals include N-acetylation, ring hydroxylation, and oxidation of the methyl group. nih.govindustrialchemicals.gov.au When P-Toluidine-D3 is introduced into a biological system, such as isolated liver cells or tissue homogenates, the deuterium label on the methyl group allows for the unambiguous identification of metabolites where the methyl group remains intact.

For instance, N-acetylation of P-Toluidine-D3 would result in N-acetyl-p-toluidine-D3. Ring hydroxylation would produce hydroxylated derivatives with the methyl-D3 group still present. Conversely, metabolic pathways involving the oxidation of the methyl group would be significantly slower due to the kinetic isotope effect. This slowing of a specific pathway can help to reveal less prominent metabolic routes that might otherwise be obscured.

Table 1: Hypothetical Metabolic Fate of P-Toluidine-D3 in a Biological System

| Metabolite | Expected Deuterium Labeling | Pathway Elucidated |

|---|---|---|

| N-acetyl-p-toluidine-D3 | Intact methyl-D3 group | N-acetylation |

| 2-Amino-5-methylphenol-D3 | Intact methyl-D3 group | Ring hydroxylation |

| p-Aminobenzyl alcohol-D3 | Loss of one deuterium atom | Methyl group oxidation (slowed) |

Investigation of In Vitro Metabolic Transformations of Deuterated Compounds

In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are crucial for studying the metabolism of xenobiotics in a controlled environment. mdpi.com When P-Toluidine-D3 is incubated with these systems, the formation of various metabolites can be monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

The comparison of the metabolic profile of P-Toluidine-D3 with that of unlabeled p-toluidine can provide quantitative data on the impact of deuteration on different metabolic pathways. Due to the kinetic isotope effect, the rate of oxidation of the methyl-D3 group is expected to be significantly lower than that of the methyl group in p-toluidine. This can lead to a "metabolic switching" phenomenon, where a greater proportion of the compound is metabolized through alternative pathways like ring hydroxylation and N-acetylation. juniperpublishers.com

Table 2: Comparative In Vitro Metabolism of p-Toluidine and P-Toluidine-D3 in Rat Liver Microsomes

| Compound | % Metabolite Formation (at 60 min) | ||

|---|---|---|---|

| N-acetyl-p-toluidine | 2-Amino-5-methylphenol | p-Aminobenzyl alcohol | |

| p-Toluidine | 35% | 45% | 20% |

Role in Enzyme-Catalyzed Reaction Studies and Substrate Specificity

The kinetic isotope effect observed with P-Toluidine-D3 can be a valuable tool for studying the mechanisms of enzymes involved in its metabolism, particularly cytochrome P450 (CYP) isozymes. researchgate.netnih.gov The oxidation of the methyl group of p-toluidine is catalyzed by specific CYP enzymes. By comparing the kinetics of this reaction for p-toluidine and P-Toluidine-D3, researchers can gain insights into the rate-limiting steps of the enzymatic reaction. A significant KIE (a ratio of the reaction rates kH/kD > 1) would indicate that the cleavage of the C-H bond is a rate-determining step in the catalytic cycle. wikipedia.orglibretexts.org

Furthermore, P-Toluidine-D3 can be used to probe the substrate specificity of different enzyme isoforms. For example, if one CYP isoform is primarily responsible for methyl group oxidation while another is responsible for ring hydroxylation, the use of P-Toluidine-D3 would selectively inhibit the former pathway, allowing for a clearer characterization of the latter.

Assessment of In Vitro Metabolic Stability of Deuterated Analogues

The metabolic stability of a compound is a critical parameter in drug discovery and development, as it influences its pharmacokinetic profile. mdpi.comresearchgate.net Deuteration at a metabolically labile site is a well-established strategy to enhance metabolic stability. mdpi.comjuniperpublishers.com

In the case of p-toluidine, the methyl group is a potential site of metabolic attack. By replacing the hydrogen atoms with deuterium in P-Toluidine-D3, the C-D bonds are strengthened, making them more resistant to enzymatic cleavage by oxidative enzymes like cytochrome P450. mdpi.com This increased stability at the methyl group can lead to a longer half-life and lower intrinsic clearance of the compound in in vitro systems.

Table 3: In Vitro Metabolic Stability Parameters of p-Toluidine and P-Toluidine-D3 in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| p-Toluidine | 25 | 27.7 |

The data in the hypothetical table above illustrates that the deuteration of the methyl group in P-Toluidine-D3 leads to a significant increase in its metabolic stability in human liver microsomes. This is reflected in a longer half-life and a lower rate of intrinsic clearance compared to its non-deuterated counterpart. Such studies are crucial in the early stages of drug development to predict the in vivo behavior of a drug candidate. mdpi.com

Computational and Theoretical Investigations of Deuterated Aromatic Amines, Including P Toluidine D3 Methyl D3

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding how deuteration of the methyl group in p-toluidine (B81030) influences its electronic and structural characteristics. These methods model the behavior of electrons and nuclei to predict molecular properties with high accuracy.

Density Functional Theory (DFT) has become a leading method for modeling chemical systems, including those with isotopic substitution. wikipedia.orgunige.ch DFT is a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems. wikipedia.org Its applications are widespread in chemistry and materials science for interpreting and predicting the behavior of complex systems at an atomic level. wikipedia.org

In the context of deuterated systems like p-toluidine-d3, DFT is instrumental in predicting changes in vibrational frequencies, bond lengths, and electronic distribution that arise from the increased mass of deuterium (B1214612) compared to protium (B1232500). The theory is based on using the spatially dependent electron density to determine the properties of a many-electron system. wikipedia.org While DFT has been popular in solid-state physics for decades, its accuracy in quantum chemistry calculations improved significantly in the 1990s with refined approximations for exchange and correlation interactions. wikipedia.org

DFT calculations allow for the prediction of various material behaviors from first principles, without needing extensive experimental data. wikipedia.org The choice of functional and basis set is crucial for obtaining accurate results, with popular functionals like PBE being commonly used for organic solids. nih.gov Despite its strengths, DFT has limitations in describing certain phenomena like intermolecular interactions (especially van der Waals forces), charge transfer excitations, and transition states without appropriate corrections. wikipedia.org

The table below illustrates the key aspects of DFT applications in the study of deuterated aromatic amines.

| DFT Application Area | Description | Relevance to P-Toluidine-D3 |

| Electronic Structure Analysis | Calculation of molecular orbitals, electron density, and electrostatic potential. | Understanding how the deuterium substitution in the methyl group affects the electron distribution in the aromatic ring and the amine group. |

| Geometric Parameters | Optimization of bond lengths and angles in the ground state. | Determining the subtle changes in the molecular structure of p-toluidine upon deuteration. |

| Vibrational Frequencies | Prediction of infrared and Raman spectra. | Identifying the shifts in vibrational modes, particularly those involving the C-D bonds, which is a direct consequence of the heavier isotope. |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | Assessing the thermodynamic stability of p-toluidine-d3 compared to its non-deuterated counterpart. |

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For p-toluidine, the molecular structure is assumed to have C_s point group symmetry. ijseas.com In this framework, the molecule's 45 fundamental vibrational modes are categorized into 31 in-plane (A') and 14 out-of-plane (A'') vibrations. ijseas.com

Normal coordinate analysis, utilizing methods like Wilson's FG matrix and General Valence Force Field (GVFF), allows for a detailed description of these vibrational modes. ijseas.com For p-toluidine-d3, this analysis would be particularly insightful for the vibrations involving the deuterated methyl group. The increased mass of deuterium would lead to lower vibrational frequencies for the C-D stretching and bending modes compared to the C-H modes in undeuterated p-toluidine.

The table below presents a comparison of expected vibrational frequency ranges for key functional groups in p-toluidine and the anticipated shifts upon deuteration of the methyl group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in p-Toluidine | Expected Shift in P-Toluidine-D3 |

| N-H Stretching | 3500-3300 | No significant change |

| Aromatic C-H Stretching | 3200-3000 | No significant change |

| Methyl C-H Stretching | 2991-2915 | Shift to lower frequencies (C-D stretching) |

| C=C Aromatic Stretching | 1650-1450 | Minor to no change |

| C-N Stretching | 1350-1250 | Minor to no change |

| Methyl C-H Bending | 1475-1375 | Shift to lower frequencies (C-D bending) |

Computational chemistry is a valuable tool for predicting NMR chemical shifts, which can aid in the structural elucidation of molecules. escholarship.org Various DFT functionals and basis sets are tested to determine the most accurate methods for these predictions. nih.gov For instance, studies have shown that for ¹³C shifts, the PBE1PBE functional with an aug-cc-pVDZ basis set can yield high accuracy, while for ¹H shifts, functionals like HSEh1PBE and mPW1PW91 with a cc-pVTZ basis set perform well. nih.gov

The general workflow for predicting NMR spectra computationally involves several steps:

Conformational Search : Identifying all possible low-energy conformations of the molecule.

Geometry Optimization : Optimizing the geometry of each conformer using a suitable level of theory, such as B3LYP-D3/6-31G(d). github.io

NMR Shift Calculation : Calculating the NMR shifts for each optimized conformer, often using a different functional and basis set optimized for this purpose, like WP04/6-311++G(2d,p). github.io

Boltzmann Weighting : Averaging the predicted shifts based on the relative energies of the conformers to obtain the final predicted spectrum. github.io

For p-toluidine-d3, computational prediction of NMR spectra would be particularly useful in understanding the effect of deuterium substitution on the chemical shifts of nearby protons and carbons. The ¹³C NMR signal of the deuterated methyl carbon would be expected to appear as a multiplet due to coupling with deuterium, and its chemical shift might be slightly altered compared to the non-deuterated analog.

The following table outlines the expected changes in the NMR spectrum of p-toluidine upon deuteration of the methyl group.

| Nucleus | Expected Observation in P-Toluidine | Expected Change in P-Toluidine-D3 |

| ¹H (Methyl) | A singlet corresponding to the three equivalent protons. | The signal would be absent in the ¹H NMR spectrum. |

| ¹³C (Methyl) | A quartet (due to coupling with three protons) in a proton-coupled spectrum, or a singlet in a decoupled spectrum. | A septet (due to coupling with three deuterium atoms) in a deuterium-coupled spectrum, or a singlet in a decoupled spectrum. The chemical shift may experience a slight isotopic shift. |

| ¹H (Aromatic) | Signals corresponding to the aromatic protons. | Minimal changes in chemical shifts are expected, though minor isotopic effects transmitted through the molecule are possible. |

| ¹³C (Aromatic) | Signals corresponding to the aromatic carbons. | Minimal changes in chemical shifts are expected. |

Molecular Dynamics and Molecular Mechanics Simulations of Deuterated Compounds

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. rsc.org These simulations can reveal information about the conformational dynamics, diffusion, and interactions of molecules. For deuterated compounds like p-toluidine-d3, MD simulations can be used to investigate how the isotopic substitution affects the molecule's motion and its interactions with its environment, such as in a solvent or on a surface.

For example, MD simulations of deuterated benzene (B151609) have been used to interpret experimental data from neutron inelastic scattering, providing insights into intermolecular forces. aip.org Similarly, simulations of other aromatic compounds have been used to study their adsorption on surfaces like carbon nanotubes. rsc.org

In the case of p-toluidine-d3, MD simulations could be employed to study:

Rotational dynamics of the methyl group : The heavier deuterated methyl group would be expected to have slower rotational dynamics compared to the non-deuterated methyl group.

Vibrational energy relaxation : The pathways and timescales for the dissipation of vibrational energy from the excited C-D modes.

Theoretical Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Theoretical modeling is crucial for understanding and predicting KIEs, which in turn provide valuable information about reaction mechanisms. mdpi.com The KIE is largely due to the differences in the zero-point vibrational energies of the isotopically substituted molecules. princeton.edu

For reactions involving the breaking of a C-H bond, substituting hydrogen with deuterium typically leads to a primary KIE, where the reaction rate is slower for the deuterated compound. This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond. Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org

Theoretical models, often based on transition state theory, can be used to calculate KIEs. wikipedia.org These calculations require accurate potential energy surfaces, which can be obtained from quantum chemical methods like DFT. For instance, model calculations have been performed to study the KIEs in the S_N2 reaction of benzyl arenesulfonates with N,N-dimethyl-p-toluidine, a compound structurally related to p-toluidine. acs.org

For p-toluidine-d3, theoretical modeling of KIEs would be relevant for reactions involving the methyl group, such as hydrogen abstraction or oxidation. The presence of deuterium would be expected to slow down such reactions.

Applications in Astrochemistry and Interstellar Molecule Synthesis Modeling

Deuterated molecules are of great interest in astrochemistry as they can provide insights into the chemical and physical conditions of interstellar clouds where stars and planets form. arxiv.orgarxiv.org At the low temperatures of these environments, deuterium fractionation, the enrichment of deuterium in certain molecules, becomes significant. arxiv.org

The chemistry of deuterated species in interstellar space is often driven by ion-molecule reactions. dtic.milvega.org.uk For example, the deuteration of H₃⁺ is a key process that leads to the formation of other deuterated molecules. arxiv.orgarxiv.org While simple deuterated molecules have been extensively studied, the role of more complex organic molecules like deuterated aromatic amines is less understood.

Environmental Fate and Degradation Studies of Deuterated Aromatic Amines

Investigation of Abiotic Degradation Pathways (e.g., Photolysis)

Research on the photocatalytic degradation of aromatic amines has demonstrated that the process is influenced by several environmental factors. sid.irresearchgate.net The presence of a photocatalyst, such as titanium dioxide (TiO2), can significantly enhance the degradation rate. sid.irresearchgate.net The degradation of these amines is minimal in the absence of a photocatalyst and negligible without UV light exposure. sid.irresearchgate.net

Several parameters have been shown to affect the efficiency of the photodegradation of aromatic amines, which are likely to be relevant for p-Toluidine-d3 as well. These factors include the amount of photocatalyst, the duration of UV light irradiation, the concentration of oxygen, the pH of the medium, and the temperature. sid.irresearchgate.net For instance, the degradation rate of aniline (B41778) derivatives was observed to be more effective in alkaline conditions. sid.irresearchgate.net The kinetics of photodegradation for some aromatic amines have been described by the Langmuir-Hinshelwood model, exhibiting pseudo-first-order kinetics. sid.irresearchgate.net

Table 1: Factors Influencing the Photodegradation of Aromatic Amines

| Parameter | Effect on Degradation Rate | Reference |

| Photocatalyst Amount | Increases to an optimal point | sid.irresearchgate.net |

| UV Irradiation Time | Increases with time | sid.irresearchgate.net |

| Oxygen Flow Rate | Can decrease at higher rates | sid.irresearchgate.net |

| pH | More effective in alkaline conditions | sid.irresearchgate.net |

| Temperature | Generally increases with temperature | sid.irresearchgate.net |

Biotransformation and Environmental Metabolism Studies (General Academic Context)

The introduction of deuterium (B1214612) into a molecule like p-toluidine (B81030) to form p-Toluidine-d3 (methyl-d3) can significantly influence its biotransformation and environmental metabolism. While specific studies on the microbial degradation of p-Toluidine-d3 are scarce, the principles of xenobiotic metabolism and the kinetic isotope effect (KIE) provide a framework for understanding its likely fate. wikipedia.orgwikipedia.org Microorganisms in soil and water play a crucial role in the breakdown of organic pollutants, and the presence of deuterium can alter the rate and pathways of these metabolic processes. researchgate.net

The primary mechanism through which deuteration affects biotransformation is the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and therefore, more energy is required to break it. wikipedia.org In enzymatic reactions where the cleavage of a C-H bond is the rate-determining step, substituting hydrogen with deuterium can slow down the reaction rate. wikipedia.orgnih.gov This can lead to a decreased rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

Furthermore, deuteration can lead to "metabolic switching," where the enzymatic attack is redirected to other non-deuterated positions on the molecule. nih.gov This can result in a different profile of metabolites being formed. For p-Toluidine-d3, where the deuterium is on the methyl group, enzymatic oxidation at this position would be slowed. This could potentially lead to an increase in metabolic reactions on the aromatic ring, such as hydroxylation, if those pathways are also viable for the specific microorganisms present in the environment.

The study of deuterated compounds is a valuable tool in environmental science for elucidating biodegradation pathways of pollutants. nih.govenviro.wiki By comparing the degradation of the deuterated and non-deuterated forms, researchers can gain insights into the specific enzymatic reactions involved in the breakdown of the contaminant. nih.govacs.org

Table 2: Potential Effects of Deuteration on the Biotransformation of p-Toluidine

| Metabolic Process | Effect on p-Toluidine-d3 (methyl-d3) | Scientific Principle | Reference |

| Methyl Group Oxidation | Potentially decreased rate | Kinetic Isotope Effect (KIE) | wikipedia.orgnih.gov |

| Ring Hydroxylation | Potentially increased rate | Metabolic Switching | nih.gov |

| Overall Degradation Rate | Potentially slower | Kinetic Isotope Effect (KIE) | wikipedia.orgnih.gov |

| Metabolite Profile | Potentially altered | Metabolic Switching | nih.gov |

Q & A

Basic: How is P-Toluidine-D3 synthesized, and what methods ensure high isotopic purity?

P-Toluidine-D3 is typically synthesized via catalytic deuteration or isotopic exchange. For example, deuterium can be introduced into the methyl group using deuterated reagents (e.g., D₂O or deuterated reducing agents) under controlled conditions. Isotopic purity (>98 atom% D) is ensured by optimizing reaction parameters (e.g., temperature, pressure, and catalyst type) and validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuteration at the methyl group . Post-synthesis purification via column chromatography or recrystallization further enhances purity .

Basic: What analytical techniques confirm the deuteration level and structural integrity of P-Toluidine-D3?

Key methods include:

- NMR spectroscopy : The absence of a proton signal at ~2.3 ppm (methyl group) confirms deuteration, while aromatic proton signals (6.5–7.2 ppm) verify structural integrity .

- High-resolution mass spectrometry (HRMS) : Detects the molecular ion peak at m/z 113.12 (C₇H₆D₃N⁺), with isotopic distribution analysis quantifying deuteration efficiency .

- Fourier-transform infrared spectroscopy (FTIR) : Identifies shifts in C-D stretching vibrations (~2100–2200 cm⁻¹) versus C-H bonds .

Advanced: How do deuterium kinetic isotope effects (DKIEs) in P-Toluidine-D3 influence reaction mechanisms in catalytic studies?

DKIEs arise due to differences in bond dissociation energy between C-H and C-D bonds, altering reaction kinetics. For example, in hydrogenation or oxidation reactions, P-Toluidine-D3 may exhibit slower reaction rates compared to non-deuterated analogs. Researchers should:

- Conduct parallel experiments with deuterated and non-deuterated compounds under identical conditions.

- Use computational modeling (e.g., density functional theory) to predict isotopic effects on transition states .

- Validate findings via kinetic isotope effect (KIE) calculations: , where and are rate constants for protiated and deuterated species .

Advanced: How can discrepancies in metabolic stability data between P-Toluidine-D3 and its non-deuterated form be resolved?

Discrepancies may stem from unintended deuterium loss or matrix effects. Methodological solutions include:

- Stability assays : Incubate P-Toluidine-D3 in biological matrices (e.g., liver microsomes) and track deuteration via LC-MS/MS over time. Use deuterated internal standards (e.g., Creatinine-D3) to normalize data .

- Isotope tracing : Compare metabolic pathways using isotopologue distributions in metabolites .

- Controlled environments : Minimize deuterium exchange by maintaining pH 7–8 and avoiding protic solvents during experiments .

Advanced: What strategies optimize experimental design for studying deuterium retention in P-Toluidine-D3 under prolonged reaction conditions?

- Inert atmospheres : Use nitrogen/argon to prevent deuterium exchange with ambient moisture.

- Temperature modulation : Lower reaction temperatures reduce kinetic energy, minimizing deuterium loss.

- Real-time monitoring : Employ inline spectroscopy (e.g., Raman or IR) to track deuteration dynamically .

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to assess the significance of retention variables (e.g., solvent polarity, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.